![molecular formula C12H21NO2 B2786893 N-[(2,2,5,5-Tetramethyloxolan-3-yl)methyl]prop-2-enamide CAS No. 2167200-86-2](/img/structure/B2786893.png)
N-[(2,2,5,5-Tetramethyloxolan-3-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,2,5,5-Tetramethyloxolan-3-yl)methyl]prop-2-enamide, also known as Temozolomide (TMZ), is a chemotherapy drug used for the treatment of certain types of brain tumors. It was first approved by the FDA in 1999 and has been used to treat glioblastoma multiforme, anaplastic astrocytoma, and other brain tumors.
Mécanisme D'action
TMZ works by damaging the DNA of cancer cells, which leads to their death. It is a prodrug, meaning that it is only active after it is metabolized in the body. Once inside the cancer cells, TMZ is converted to a reactive compound that alkylates the DNA, causing damage that cannot be repaired by the cell. This leads to the activation of cell death pathways and ultimately the destruction of the cancer cells.
Biochemical and Physiological Effects
TMZ has been shown to have both biochemical and physiological effects on the body. Biochemically, it has been shown to induce DNA damage and activate cell death pathways in cancer cells. Physiologically, it can cause side effects such as nausea, vomiting, and fatigue, which are common with chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TMZ in lab experiments is its ability to cross the blood-brain barrier and target brain tumors. This makes it a useful tool for studying brain tumors and developing new treatments. However, one limitation is that it can be difficult to work with due to its low solubility in water and its instability in acidic conditions.
Orientations Futures
There are several future directions for research on TMZ. One area of focus is the development of new formulations that improve its solubility and stability. Another area of focus is the development of new combination therapies that improve treatment outcomes. Additionally, there is ongoing research on the use of TMZ in other types of cancer, such as melanoma and pancreatic cancer. Finally, there is interest in the use of TMZ in combination with immunotherapy to enhance the immune response against cancer cells.
Méthodes De Synthèse
The synthesis of TMZ involves the reaction of the precursor compound, 3,4-dihydroxy-5-nitrobenzamide, with the alkylating agent, N-methyl-2-nitro-1H-imidazole-1-ethanol, in the presence of a base. The resulting compound is then purified and converted to the final product, TMZ, through hydrolysis.
Applications De Recherche Scientifique
TMZ has been extensively studied in the field of cancer research due to its ability to cross the blood-brain barrier and target brain tumors. It has been shown to be effective in the treatment of glioblastoma multiforme, anaplastic astrocytoma, and other brain tumors. TMZ has also been studied for its potential use in combination with other drugs, such as radiation therapy, to improve treatment outcomes.
Propriétés
IUPAC Name |
N-[(2,2,5,5-tetramethyloxolan-3-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-6-10(14)13-8-9-7-11(2,3)15-12(9,4)5/h6,9H,1,7-8H2,2-5H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRCPBCSMLWQDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)CNC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,2,5,5-Tetramethyloxolan-3-yl)methyl]prop-2-enamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.